molecular formula C13H14BrN3 B12152783 3-(4-Bromo-phenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

3-(4-Bromo-phenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Cat. No.: B12152783
M. Wt: 292.17 g/mol
InChI Key: ADECVMMOLHCQTO-UHFFFAOYSA-N
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Description

3-(4-Bromo-phenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a nitrogen-containing heterocyclic compound featuring a triazole ring fused to an azepine ring, with a 4-bromophenyl substituent at position 2. Its molecular formula is C₁₃H₁₄BrN₃, with a molecular weight of 292.18 g/mol. This compound belongs to the triazoloazepine class, which is notable for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .

Properties

Molecular Formula

C13H14BrN3

Molecular Weight

292.17 g/mol

IUPAC Name

3-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

InChI

InChI=1S/C13H14BrN3/c14-11-7-5-10(6-8-11)13-16-15-12-4-2-1-3-9-17(12)13/h5-8H,1-4,9H2

InChI Key

ADECVMMOLHCQTO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-phenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoaniline with a suitable triazole precursor in the presence of a cyclizing agent. The reaction is often carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Types of Reactions:

    Substitution Reactions: The bromophenyl group in the compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The triazole and azepine rings can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

    Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazoloazepines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3-(4-Bromo-phenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-phenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways in the nervous system. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position and Electronic Effects : The position of halogens (e.g., bromo vs. chloro) significantly influences activity. Para-substituted bromophenyl (target compound) may enhance antimicrobial efficacy compared to meta- or ortho-substituted analogs due to optimized steric and electronic interactions with microbial targets .
  • Bulkier Groups : The adamantyl-substituted analog (Compound 544) exhibits enzyme inhibitory activity (11β-HSD1) rather than antimicrobial effects, highlighting how bulky substituents redirect biological targets .
  • Quaternary Ammonium Derivatives: Bromophenyl-containing quaternary salts (e.g., 3-[(4-bromophenylamino)-methyl]-triazoloazepinium bromide) show superior antimicrobial activity (MIC: 6.2–25.0 µg/mL) compared to non-ionic analogs, likely due to enhanced membrane disruption .

Antimicrobial Activity

  • albicans and S. aureus (MIC: 6.2–25.0 µg/mL), surpassing reference drugs like Cefixime .
  • Chlorophenyl Analog : Shows bacteriostatic activity against soil ammonifying bacteria (MIC: 10.3 µg/mL), indicating broader environmental applications .
  • Adamantyl Analog: No antimicrobial activity reported; instead, it inhibits 11β-HSD1, a key enzyme in glucocorticoid metabolism .

Enzyme Inhibition

  • ML388 : Inhibits 15-hydroxyprostaglandin dehydrogenase (HPGD) with an IC₅₀ of 54.0 µM, demonstrating the scaffold’s versatility in targeting metabolic enzymes .
  • Compound 544 : Reduces atherosclerosis progression in metabolic syndrome models via 11β-HSD1 inhibition .

Structure-Activity Relationship (SAR) Insights

Halogen Substitution : Bromine at the para position (target compound) enhances antimicrobial potency compared to ortho-chloro derivatives, likely due to improved lipophilicity and target binding .

Quaternary Ammonium Salts : Positively charged derivatives exhibit enhanced Gram-positive bacterial inhibition, suggesting electrostatic interactions with microbial membranes .

Bulk and Rigidity : Bulky substituents (e.g., adamantyl) shift activity toward enzyme inhibition rather than antimicrobial effects, emphasizing steric constraints in target engagement .

Biological Activity

3-(4-Bromo-phenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity based on available research findings, including in vitro studies and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of 3-(4-Bromo-phenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is C14H15BrN4C_{14}H_{15BrN_4} with a molecular weight of approximately 305.20 g/mol. The compound features a triazole ring fused to an azepine structure which contributes to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the triazolo[4,3-a]azepine scaffold. For instance:

  • Cell Line Studies : In vitro evaluations against various human cancer cell lines such as A549 (lung adenocarcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer) have shown promising results. The synthesized derivatives exhibited significant inhibitory activity with IC50 values ranging from 0.054 µM to 0.246 µM against the A549 cell line .
  • Mechanism of Action : The compounds were found to induce apoptosis in cancer cells through caspase activation and cell cycle arrest at the G2/M phase. Additionally, they inhibited tubulin assembly by binding to the colchicine site on β-tubulin .

Antibacterial Activity

The antibacterial properties of triazolo derivatives have also been explored:

  • In Vitro Testing : Compounds including triazolo[4,3-a]azepine derivatives demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, one compound showed MIC values comparable to standard antibiotics like ampicillin .
  • Mechanism : The antibacterial action is hypothesized to involve disruption of bacterial cell membrane integrity and inhibition of key enzymes such as DNA gyrase .

Structure-Activity Relationship (SAR)

The activity of 3-(4-Bromo-phenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine can be influenced by various substitutions on the aromatic rings and the triazole moiety:

  • Substituents : The presence of electron-withdrawing groups on the phenyl ring has been shown to enhance biological activity. For example, methyl and methoxy substitutions significantly improved anticancer potency .
  • Comparative Analysis : A comparative analysis with related compounds indicates that variations in substituents lead to diverse biological profiles. The introduction of halogens or alkyl groups can modulate lipophilicity and receptor binding affinity.

Case Studies

Several case studies have documented the synthesis and biological evaluation of derivatives based on the triazolo[4,3-a]azepine framework:

  • Synthesis and Evaluation : A study synthesized multiple derivatives and tested their efficacy against cancer cell lines. Compounds with specific substitutions showed IC50 values lower than 0.05 µM against A549 cells .
  • Molecular Docking Studies : Computational studies have suggested that these compounds can effectively bind to target proteins involved in cancer progression and bacterial resistance mechanisms .

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